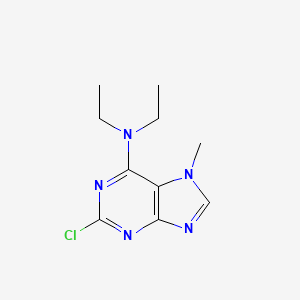

2-Chloro-N6,N6-diethyl-7-methyl-adenine

Descripción

Significance of Purine (B94841) Derivatives in Biological Systems and Medicinal Chemistry Research

Purine derivatives are of paramount importance in both biological systems and the field of drug discovery due to their ubiquitous nature and diverse functions. rsc.orgrsc.org

Purines are indispensable components of life's most fundamental molecules. Adenine (B156593) and guanine (B1146940) are the purine bases that form the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where they are crucial for storing and transmitting genetic information. lmu.eduwikipedia.orgnumberanalytics.com Beyond their role in genetics, purines are central to cellular energy metabolism. Adenosine (B11128) triphosphate (ATP), a purine nucleotide, is the primary energy currency of the cell, driving countless biochemical reactions. wikipedia.orgnumberanalytics.com

Furthermore, purines and their derivatives act as vital signaling molecules. nih.govlmu.edu They can be released from cells and act on a family of specific purinergic receptors, influencing a wide range of physiological processes including neurotransmission, muscle contraction, immune responses, and inflammation. nih.govlmu.edu This signaling role underscores their importance in maintaining cellular homeostasis and communication. nih.gov

The essential roles of purines in cellular processes make them a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net By modifying the purine core, scientists can create analogues that interact with, block, or mimic the natural functions of purines. This has led to the development of a wide array of drugs with diverse therapeutic applications. nih.govpharmaguideline.com

Purine analogues are used as anticancer agents (e.g., mercaptopurine, fludarabine), antiviral drugs (e.g., acyclovir, ganciclovir), and immunosuppressants (e.g., azathioprine). researchgate.netnih.gov These compounds often function as antimetabolites, interfering with the synthesis of DNA or RNA in rapidly dividing cells like cancer cells or viruses. nih.gov Others are designed to target specific enzymes or receptors in purine metabolic or signaling pathways. mdpi.commdpi.com The therapeutic landscape for purine derivatives is vast, covering cancer, viral infections, autoimmune diseases, and neurological disorders. nih.govmdpi.com

Overview of Substituted Adenine Derivatives as Research Targets

Within the broader class of purine analogues, substituted adenine derivatives are a major focus of research. Adenine's structure offers multiple positions (e.g., C2, N6, N7, C8, N9) where chemical groups can be modified to alter the molecule's biological activity. researchgate.netacademie-sciences.fr These modifications can fine-tune the compound's ability to bind to specific biological targets, such as enzymes or receptors, and can improve its pharmacological properties. academie-sciences.fr

For instance, substitutions at the N6 and C2 positions of the adenine ring are known to be critical for modulating the affinity and selectivity of compounds for adenosine receptors (A1, A2A, A2B, and A3). nih.gov Antagonists for these receptors are being investigated for conditions like Parkinson's disease and inflammation. acs.org Similarly, modifications to the adenine scaffold are central to developing inhibitors for various enzymes, including protein kinases, which are key targets in cancer therapy, and methyltransferases, which are involved in epigenetics. researchgate.netacademie-sciences.fracademie-sciences.fr The rational design and synthesis of novel substituted adenines continue to be a vibrant area of medicinal chemistry, aiming to produce more potent and selective therapeutic agents. mdpi.comacademie-sciences.fr

Research Focus for 2-Chloro-N6,N6-diethyl-7-methyl-adenine within Adenine Analogue Studies

While extensive research exists for the broader class of substituted adenines, specific published research detailing the biological activity and direct applications of this compound is limited. The compound is primarily available through chemical suppliers as a research chemical. guidechem.comchemicalbook.compharmint.net

Based on its structural features, its research focus can be inferred. The presence of a chlorine atom at the C2 position is a common modification in adenine derivatives designed to enhance potency and selectivity, particularly for adenosine receptors and P2Y receptors. nih.govnih.gov The N6,N6-diethyl substitution is a modification on the exocyclic amino group, which is also a key determinant in receptor interaction. nih.gov The methylation at the N7 position, rather than the more common N9, creates a specific isomer that could have unique binding properties or metabolic stability.

Therefore, this compound is likely synthesized and studied as a potential modulator of purinergic signaling pathways. Its structural similarity to other 2-chloro-adenine and N6-substituted adenine derivatives suggests it could be investigated as a ligand for adenosine or P2Y receptors, or as an inhibitor for enzymes that process adenine-containing substrates. nih.govresearchgate.net However, without specific studies on this exact molecule, its precise biological targets and pharmacological profile remain subjects for future investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 857172-63-5 | guidechem.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₄ClN₅ | guidechem.com |

| Molecular Weight | 239.707 g/mol | guidechem.com |

| Boiling Point | 326.9°C at 760 mmHg | guidechem.com |

| Flash Point | 151.5°C | guidechem.com |

| Density | 1.33 g/cm³ | guidechem.com |

| LogP | 1.86290 | guidechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N,N-diethyl-7-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN5/c1-4-16(5-2)9-7-8(12-6-15(7)3)13-10(11)14-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHEYJOCVAILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=C1N(C=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628588 | |

| Record name | 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857172-63-5 | |

| Record name | 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of 2 Chloro N6,n6 Diethyl 7 Methyl Adenine and Its Analogues

Interactions with Adenosine (B11128) Receptors and G Protein-Coupled Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are a major class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. The activity of substituted adenine (B156593) analogues is highly dependent on the nature and position of their chemical groups.

C2-Substitution: The presence of a small halogen, like chlorine, at the C2 position is a common modification in adenosine receptor ligands. This substitution is generally well-tolerated and can enhance affinity, particularly for the A3 receptor. For instance, 2-chloroadenosine (B27285) shows a K_i value of 1.9 µM at rat A3 receptors. nih.gov The combination of a 2-chloro group with an N6-substituent, as seen in 2-chloro-N6-cyclopentyladenosine (CCPA), results in a potent and highly selective A1 receptor agonist. d-nb.infotocris.comrndsystems.com Specifically, CCPA binds to human A1, A2A, and A3 receptors with K_i values of 0.8 nM, 2300 nM, and 42 nM, respectively, demonstrating high A1 selectivity. tocris.comrndsystems.com In another example, 2-chloro-N6-(3-iodobenzyl)adenosine has a K_i of 1.4 nM for the A3 receptor, indicating high affinity. nih.gov

N6-Substitution: The nature of the substituent at the N6 position is a critical determinant of receptor selectivity. Studies on a range of N6-substituted adenosine derivatives show that small N6-alkyl groups can be associated with selectivity for human A3 adenosine receptors. nih.gov While the N6,N6-diethyl configuration of the title compound is distinct, this general principle suggests a potential interaction with A3 receptors.

N7-Methylation: The methylation at the N7 position is less common in adenosine receptor ligands. However, related compounds like 7-methylxanthine (B127787) act as non-selective adenosine receptor antagonists. nih.gov This suggests that modification at the N7 position can impact receptor interaction, although its specific contribution to the affinity and selectivity profile of 2-Chloro-N6,N6-diethyl-7-methyl-adenine requires direct experimental validation.

Interactive Table: Binding Affinities of Related Adenosine Analogues Below is a summary of the binding affinities (K_i values) for structurally related compounds at human adenosine receptors.

| Compound | A1 Receptor K_i (nM) | A2A Receptor K_i (nM) | A3 Receptor K_i (nM) | Reference |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | tocris.comrndsystems.com |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | - | - | 1.4 | nih.gov |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 825 | 460 | 0.33 | nih.gov |

The binding of ligands to adenosine receptors triggers intracellular signaling cascades. A1 and A3 receptors typically couple to G_i/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com Conversely, A2A and A2B receptors couple to G_s proteins, which stimulate adenylyl cyclase and increase cAMP. mdpi.com

Given the high A1 and/or A3 affinity of many 2-chloro-N6-substituted analogues, it is plausible that this compound could function as a modulator of the cAMP pathway. nih.govnih.gov For example, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide acts as a full agonist at the A3 receptor, inhibiting adenylyl cyclase with an IC50 of 67 nM. nih.gov However, it is noteworthy that some compounds can exhibit mixed efficacy; for instance, while N6-cyclopentyladenosine (CPA) is an A3 agonist, the closely related 2-chloro-N6-cyclopentyladenosine (CCPA) acts as an antagonist at the human A3 receptor. nih.gov

There is also evidence of cross-talk between adenosine receptor signaling and calcium (Ca2+) mobilization. nih.gov The A1 receptor agonist CCPA has been shown to inhibit angiotensin II-induced cardiomyocyte hypertrophy by interfering with the calcineurin signaling pathway, a Ca2+/calmodulin-dependent process. nih.gov This indicates that if this compound acts on A1 receptors, it could potentially modulate Ca2+-dependent signaling cascades.

Interference with Nucleic Acid Metabolism and DNA/RNA Synthesis

Substituted purines can interfere with nucleic acid metabolism through several mechanisms, including direct incorporation into DNA or RNA, formation of DNA adducts, or inhibition of key enzymes involved in nucleotide synthesis and methylation pathways.

DNA adducts are segments of DNA bound to a cancer-causing chemical, a process that can lead to mutations if not repaired. nih.gov The structure of this compound suggests a potential for DNA interaction. The heterocyclic nitrogen atoms of purines, particularly the N7 and N3 positions of adenine, are highly nucleophilic and susceptible to adduction. nih.govsymmes.fr The presence of a chlorine atom also introduces reactivity, as seen with compounds like vinyl chloride, which forms chloroethylene oxide that can adduct to nucleobases. nih.gov

Furthermore, methylation of adenine bases within the DNA strand is an important epigenetic mark. N6-methyladenine (m6A) in DNA is involved in various cellular functions, including the modulation of DNA damage repair pathways. nih.govnih.gov For instance, N6-methylation of adenine in DNA has been proposed to minimize the misincorporation of oxidized guanine (B1146940) during DNA repair synthesis. nih.gov The N7-methyl group on the target compound could sterically or electronically influence interactions with DNA and its associated proteins, while the N6-diethyl groups would block the formation of the N6-methyladenine mark at that position if the compound were to be incorporated into DNA.

S-Adenosylhomocysteine (SAH) hydrolase: This enzyme is crucial for cellular methylation reactions as it degrades S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methyltransferases. nih.gov Several adenosine analogues are known to be potent inhibitors of SAH hydrolase. Studies have shown that 2-chloroadenosine can cause the irreversible inactivation of SAH hydrolase in hepatocytes. nih.gov Additionally, N6-methyladenosine can be metabolized by SAH hydrolase to form S-N6-methyladenosylhomocysteine, which itself is an inhibitor of RNA methyltransferases. nih.govnih.gov These findings strongly suggest that this compound, which combines both a 2-chloro and an N6-alkyl substituted adenine core, has the potential to inhibit SAH hydrolase, thereby disrupting cellular methylation processes.

S-Adenosylmethionine Decarboxylase (AdoMetDC): This enzyme is a key component in the biosynthesis of polyamines. While inhibitors of this enzyme are of therapeutic interest, there is no direct evidence in the reviewed literature to suggest that this compound or its close structural analogues are inhibitors of S-Adenosylmethionine Decarboxylase.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical cofactor in cellular metabolism and DNA repair. acs.orgpatsnap.com Inhibition of NAMPT is a therapeutic strategy in oncology. nih.govnih.govaacrjournals.org However, the current body of scientific literature does not provide evidence linking this compound or related substituted adenines to the inhibition of NAMPT.

Modulation of Cellular Processes

Cell Viability and Proliferation Studies

The impact of adenine analogues on cell viability and proliferation is a cornerstone of their investigation as therapeutic agents. Studies on various cancer cell lines have demonstrated that modifications to the adenine structure can profoundly influence their cytostatic and cytotoxic effects.

For instance, 2-Chloroadenosine has shown greater potency in reducing cell viability and inducing apoptosis in prostate cancer cell lines compared to its counterpart, 2-chlorodeoxyadenosine. researchgate.net This compound acts as a metabolic precursor to an S-phase specific nucleoside analogue, which inhibits DNA synthesis and causes the cell population to accumulate in the S-phase of the cell cycle. researchgate.net Following the removal of the drug, cells can resume proliferation, a phenomenon that may mimic mechanisms of resistance to nucleoside analogues in chemotherapy. researchgate.net

In the context of ovarian cancer, the anticancer effects of 2'-deoxyadenosine (B1664071) derivatives are significantly influenced by the specific modifications. nih.gov A study involving metallacarborane conjugates of 2'-deoxyadenosine showed that the nature and position of the modification determined the compound's effectiveness. Modifications at the C2' and C8 positions of the purine (B94841) system conferred significant anticancer activity, whereas modifications at the N6 position were only active when specific metal ions (Fe and Cr) were present in the metallacarborane cage. nih.gov For example, an iron-containing conjugate modified at the C2' position demonstrated the best activity in cisplatin-resistant cancer cells and spheroids, leading to cell cycle arrest, apoptosis, and necrosis. nih.gov

| Compound/Analogue | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| 2-Chloroadenosine | Prostate Cancer Cells (PC3) | Reduced cell viability, increased apoptosis, S-phase cell cycle arrest. | researchgate.net |

| 2'-deoxyadenosine-C2'-metallacarborane conjugate | Ovarian Cancer Cells (A2780, A2780cis, etc.) | High toxicity to cisplatin-resistant cells, induced cell cycle arrest, apoptosis, and necrosis. | nih.gov |

| 2'-deoxyadenosine-N6-metallacarborane conjugate | Ovarian Cancer Cells | Activity dependent on the metal ion (Fe, Cr) in the conjugate. | nih.gov |

| 8-Benzylaminoxanthines | SH-SY5Y, HepG2, BV2 | Absence of toxicity at concentrations up to 12.5 µM. | nih.gov |

Activation of DNA Damage Response Markers

Recent research has illuminated the role of N6-methyladenine (m6A), a modification related to the core structure of the titular compound, in the DNA damage response (DDR). Evidence suggests that m6A is not merely a random modification but plays a functional role in maintaining genome stability, particularly following DNA damage. elifesciences.org

Upon exposure to DNA damaging agents, such as UV radiation or certain chemotherapeutics, the levels of m6A can become significantly enriched in the DNA of mammalian cells. elifesciences.orgmdpi.com This enrichment is dependent on the catalytic activity of the methyltransferase METTL3. elifesciences.org The methyltransferase complex, including METTL3, can be recruited to sites of DNA damage, where it is thought to methylate adenine bases. mdpi.comnih.gov

This damage-induced methylation appears to be a crucial step in the repair process. One proposed mechanism is that N6-methylation of adenine in DNA helps to prevent the misincorporation of 8-oxo-2'-deoxyguanosine (8-oxoG), a common form of oxidative DNA damage, by DNA polymerases during repair synthesis. nih.govnih.gov By minimizing these errors, m6A contributes to a more faithful repair of the genetic code. nih.gov Studies have shown that the m6A reader protein YTHDC1 is also recruited to sites of DNA damage, suggesting it plays a role in interpreting this epigenetic mark to facilitate the repair cascade. nih.gov The entire process functions upstream of key repair factors like UNG2 in the base excision repair pathway. elifesciences.org

Investigated Pharmacological Activities at the Molecular Level

Anti-inflammatory Modulations (e.g., cytokine expression, matrix metalloproteinases)

Adenine analogues have been investigated for their ability to modulate inflammatory responses. The endogenous nucleoside adenosine is known to have a strong effect on inflammation, with its levels increasing in response to tissue damage and hypoxia. nih.gov Many synthetic analogues leverage this by targeting adenosine receptors.

N6-isopentenyladenosine (iPA), a modified adenosine, has demonstrated the ability to exert anti-inflammatory effects by directly targeting Natural Killer (NK) cells. nih.gov At high concentrations, iPA was found to inhibit the production of the pro-inflammatory cytokine IFN-γ by IL-2-activated NK cells. nih.gov It also showed topical anti-inflammatory activity in mouse models. nih.gov

Other research has focused on developing adenosine A2A receptor antagonists. nih.gov For example, certain 8-benzylaminoxanthine derivatives have shown anti-inflammatory activity in both in vitro and in vivo models of inflammation. nih.gov This activity is linked to their interaction with adenosine receptors, which are key regulators of inflammatory pathways. nih.gov The release of adenosine monophosphate from apoptotic cells can also induce anti-inflammatory activity in macrophages through interaction with adenosine receptors. nih.gov

Antiviral Effects and Related Mechanisms

A significant area of research for adenine analogues is in virology, where numerous derivatives have demonstrated broad-spectrum antiviral activity. acs.org The mechanism often involves the inhibition of viral replication.

Methylenecyclopropane analogues of purine nucleosides have been identified as effective antiviral agents. nih.gov Specifically, (Z)-isomers of these analogues have shown potent in vitro activity against a range of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), human herpes virus 6 (HHV-6), varicella-zoster virus (VZV), and hepatitis B virus (HBV). acs.org For example, the adenine derivative known as Synadenol was effective against HCMV, EBV, HBV, and VZV. acs.org

Halogenation of the adenine ring has also yielded potent antiviral compounds. 2-fluoroneplanocin A exhibited an antiviral potency and spectrum comparable to its parent compound, neplanocin A. nih.gov It was particularly effective against viruses that are susceptible to inhibitors of S-adenosyl-L-homocysteine hydrolase, such as vaccinia virus, vesicular stomatitis virus, and human cytomegalovirus. nih.gov

More recently, new N6-substituted adenine derivatives have been identified with significant activity against RNA viruses. nih.gov Compounds such as N6-(4,5-dimethoxyphenyl)adenine and N6-(3,5-di-trifluoromethylphenyl)adenine showed pronounced antiviral activity against human poliovirus, Coxsackie viruses, and Newcastle disease virus. nih.gov

| Analogue Class | Example Compound(s) | Target Viruses | Reference |

|---|---|---|---|

| (Z)-methylenecyclopropane analogues | Synadenol | HCMV, MCMV, EBV, HBV, VZV, HHV-6 | acs.org |

| 2-Halo derivatives of neplanocin A | 2-fluoroneplanocin A | Vaccinia, Vesicular stomatitis virus, Parainfluenza, Reovirus, Arenaviruses, HCMV | nih.gov |

| N6-Substituted adenine derivatives | N6-(4,5-dimethoxyphenyl)adenine | Poliovirus (types 1, 2, 3), Coxsackie viruses (B3, B5, B6), Newcastle disease virus | nih.gov |

| Fluoromethylenecyclopropane analogues | Adenine derivative 15a | EBV | nih.gov |

Anticancer Activities and Targeted Pathways

Purine nucleoside analogues are a class of antimetabolites with broad antitumor activity, particularly against hematologic cancers. nih.govmedchemexpress.com Their anticancer mechanisms primarily rely on the inhibition of DNA synthesis and the induction of apoptosis. researchgate.netmedchemexpress.com

Analogues such as 2-Chloroadenosine are taken up by cells and undergo metabolic transformation into nucleotide analogues. researchgate.net These triphosphate nucleoside analogues can be incorporated into DNA, particularly in cells undergoing active replication (S-phase), leading to the inhibition of further DNA synthesis and ultimately cell death. researchgate.netnih.gov The cellular response to the incorporation of these fraudulent nucleotides often involves the activation of cell cycle checkpoints and apoptotic pathways. researchgate.net

The phenomenon of N6-methyladenosine (m6A) modification in RNA has also been linked to cancer progression. Aberrant m6A modifications can have profound effects on tumor characteristics, and m6A regulators can act as either oncogenes or tumor suppressors depending on the context. nih.govnih.gov For example, the m6A reader protein YTHDF2 has been shown to play a role in leukemia by regulating the stability of mRNA transcripts for proteins involved in apoptosis, such as the tumor necrosis factor receptor. nih.gov In some cancer cells, hypoxia can lead to the downregulation of YTHDF2, which in turn increases the degradation of EGFR mRNA and accelerates apoptosis. nih.gov The development of inhibitors targeting m6A regulatory factors is an emerging therapeutic strategy. nih.govnih.gov

Acyclic nucleotide analogues, such as 9-(2-phosphonylmethoxyethyl)guanine (PMEG), also display antiproliferative activities. nih.gov These compounds act as chain terminators when incorporated into DNA by cellular DNA polymerases. nih.gov

Other Identified Biological Activities (e.g., neuroprotection, antifungal, antioxidant)

Beyond their well-documented anti-inflammatory, antiviral, and anticancer properties, adenine analogues interact with various biological systems, leading to a range of other pharmacological activities.

One key area of activity is the modulation of purinergic receptors. The analogue 2-chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (also known as MRS 2279) is a highly selective and potent competitive antagonist for the P2Y1 receptor. nih.gov The P2Y1 receptor is widely distributed in the body, including in the central nervous system and blood platelets, and selective antagonists are valuable tools for studying its physiological roles. nih.gov

Other analogues function as agonists for different adenosine receptor subtypes. The compound 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) is a potent A3 adenosine receptor (A3AR) agonist. nih.gov Studies in mice have demonstrated that this compound protects against myocardial ischemia/reperfusion injury principally by activating the A3AR, showcasing a cardioprotective effect. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro N6,n6 Diethyl 7 Methyl Adenine Derivatives

Impact of Substitution Patterns on Biological Activity and Receptor Affinity

The presence of a chlorine atom at the C2 position of the adenine (B156593) nucleus is a critical determinant of biological activity. While its effect can vary depending on the receptor subtype and the other substituents present, the 2-chloro group generally plays a significant role in enhancing potency and modulating selectivity.

Radioligand binding studies on N6-substituted adenosines have shown that a 2-chloro substituent consistently increases the potency of these compounds as agonists at the A2A adenosine (B11128) receptor. nih.gov However, its impact on A1 receptor affinity is not as consistent and can sometimes lower the stereoselectivity of the receptor. nih.gov For instance, the A1 receptor's preference for the R-diastereomer of N6-(1-phenyl-2-propyl)adenosine is diminished by the 2-chloro substitution. nih.gov

In the context of A3 adenosine receptor (A3AR) antagonists, the 2-chloro group is often a key feature for high affinity. researchgate.net Many potent and selective A3AR antagonists are 2-chloro-N6-substituted adenosine analogues. The introduction of chlorine into biologically active molecules can substantially alter electronic properties, which may affect interactions with amino acid residues in the receptor's binding site. nih.gov

Substitutions at the N6 and N7 positions of the adenine ring are pivotal in defining the compound's interaction with biological targets. The N6 position is particularly important for affinity and selectivity at adenosine receptors.

The size and nature of the N6-substituent are crucial. For a series of 2-chloro-4'-thioadenosine-5'-N,N-dialkyluronamides, it was found that derivatives with smaller N,N-dimethyluronamide groups at the 5' position exhibited higher binding affinity for the human A3AR compared to those with larger N,N-dialkyl or N,N-cycloalkylamide groups. researchgate.net This suggests that steric factors are a significant consideration for binding to the A3AR. researchgate.net Generally, for N6-alkyl substituted adenosines, smaller alkyl groups have been associated with selectivity for human A3ARs. researchgate.net

Modifications at other positions, such as C8 and N9, also have a pronounced effect on the pharmacological properties of adenine derivatives.

C8 Position: Substitution at the C8 position can significantly impact the electronic structure and stability of the adenine tautomers. nih.gov For example, theoretical studies on C8-substituted adenines showed that both electron-donating and electron-withdrawing groups could alter tautomeric preferences, which is particularly relevant in polar solvents where multiple tautomers might coexist. nih.gov This can, in turn, affect receptor recognition and binding affinity.

N9 Position: The substitution at the N9 position is critical for receptor affinity. SAR studies on 2-aryl-adenine derivatives revealed that having a hydrogen atom at the N9 position (i.e., an N9-H purine) is crucial for high potency at adenosine receptors. mdpi.com It was found that 9H-purines bind much more strongly (5 to 358 times more) to adenosine receptors than their corresponding 9-methyl-purine counterparts. mdpi.com This highlights the importance of the N9 position as a hydrogen bond donor for effective receptor interaction.

Conformational Preferences and Active Site Binding

The three-dimensional shape of a molecule and its ability to adopt a specific conformation upon binding are fundamental to its biological function. For adenine derivatives, the orientation of the base relative to other parts of the molecule (if it's a nucleoside) and the planarity of the purine (B94841) ring system are key factors.

The binding of adenine derivatives to G protein-coupled receptors (GPCRs), such as adenosine receptors, involves the molecule fitting into a specific binding pocket. The binding modes of adenine moieties are often conserved across different receptor subtypes. mdpi.com Homology models of the A3 adenosine receptor, often built using the crystal structure of the A2A receptor, are used to study these interactions. nih.gov These models help in understanding how antagonists, including 2-chloro-N6-substituted derivatives, occupy the binding site and which residues they interact with. nih.gov

The conformation of the substituent at the N6 position is also critical. The flexibility or rigidity of this group determines how it orients within the binding pocket to maximize favorable interactions. For bitopic ligands, where an N6-substituted adenosine pharmacophore is linked to an allosteric moiety, the nature of this N6-linker and the attached group is vital for conferring biased agonism at the A1AR. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique used to identify statistically significant correlations between the chemical structure of a series of compounds and their biological activity. While no specific QSAR model for 2-Chloro-N6,N6-diethyl-7-methyl-adenine was found, numerous studies have been performed on related series of adenosine receptor antagonists, providing valuable insights.

For A3AR antagonists, QSAR studies have been crucial in designing potent and selective ligands. nih.gov These models often reveal that antagonist activity is largely explained by a combination of electrostatic, steric, and hydrogen-bonding factors. nih.gov The size, shape, and electronic properties of the inhibitor are highlighted as key determinants for effective blocking of the A3AR. nih.gov

In one study on N6-substituted adenosine analogs, QSAR models were developed using multiple linear regression (MLR) and partial least squares (PLS) methods. researchgate.net The resulting models indicated that descriptors related to molecular shape (Verloop L), lipophilicity (total lipole), and electronic properties (VAMP nuclear energy) play an important role in determining the biological activity. researchgate.net Similarly, 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been used to develop pharmacophore models for A3R antagonists, helping to identify the key chemical features required for binding. nih.govresearchgate.net

Advanced Research Methodologies and Computational Approaches for 2 Chloro N6,n6 Diethyl 7 Methyl Adenine Research

"Omics" Technologies in Purine (B94841) Derivative Research

The suite of "omics" technologies has revolutionized the study of purine derivatives by enabling a holistic view of their impact on biological systems. These approaches allow for the large-scale analysis of genes, transcripts, proteins, and metabolites, painting a comprehensive picture of a compound's mechanism of action.

Genomics and Transcriptomics in Gene Expression Profiling

Genomics and transcriptomics are pivotal in understanding how purine derivatives like 2-Chloro-N6,N6-diethyl-7-methyl-adenine modulate cellular function at the level of gene expression. By analyzing the entire set of genes (genomics) or their expression levels (transcriptomics) in a cell or tissue, researchers can identify genes and pathways that are affected by the compound. For instance, studies on purine metabolism in cancer have utilized single-cell and spatial transcriptomics to dissect the heterogeneity of tumor cells and their microenvironment. nih.govnih.govresearchgate.net These techniques can reveal which cell types are most responsive to a purine derivative and how gene expression patterns are altered within those cells.

Such analyses can generate vast datasets detailing differential gene expression. For example, a hypothetical study on this compound could yield a table of up- and down-regulated genes in a cancer cell line treated with the compound, providing clues to its anti-tumor mechanism.

Table 1: Illustrative Transcriptomic Data for a Purine Derivative

| Gene | Fold Change | P-value | Pathway |

|---|---|---|---|

| CDKN1A | 2.5 | 0.001 | Cell Cycle |

| BCL2 | -1.8 | 0.005 | Apoptosis |

| VEGFA | -2.1 | 0.002 | Angiogenesis |

Proteomics and Metabolomics in Target Identification and Pathway Analysis

While genomics and transcriptomics point to the genetic blueprint and its transcription, proteomics and metabolomics provide a more direct snapshot of cellular function by analyzing the entire protein complement (proteome) and the complete set of small-molecule metabolites (metabolome). These technologies are instrumental in identifying the direct protein targets of a compound and understanding its impact on metabolic pathways.

For a compound like this compound, proteomic approaches such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify its binding partners within the cell. Metabolomic studies, on the other hand, can reveal alterations in cellular metabolism, such as changes in purine and pyrimidine (B1678525) metabolism, which are often dysregulated in diseases like cancer. nih.gov Untargeted NMR metabolomics has been used to probe the global methylome of tumors, identifying the cellular acceptors of methyl groups from methionine. acs.org

Table 2: Potential Protein Interactions and Metabolic Changes

| Analytical Approach | Potential Finding | Implication |

|---|---|---|

| Affinity Purification-Mass Spectrometry | Identification of specific kinases as binding partners | Suggests a role in cell signaling pathways |

| Quantitative Proteomics (e.g., SILAC) | Changes in the levels of cell cycle regulatory proteins | Elucidates the mechanism of cell growth inhibition |

| Untargeted Metabolomics (e.g., LC-MS) | Alterations in nucleotide and amino acid pools | Indicates an impact on cellular bioenergetics and biosynthesis |

Application of Single-Cell and Spatial Omics

Recent advancements in single-cell and spatial omics technologies offer an even more granular view of a compound's effects. mdpi.com These methods allow researchers to analyze molecular information within the context of individual cells and their spatial organization within a tissue. nih.govyoutube.com This is particularly valuable for understanding the heterogeneous responses to a drug within a complex tissue like a tumor, which contains a mixture of cancer cells and various stromal and immune cells. youtube.com

Single-cell RNA sequencing (scRNA-seq) can reveal which specific cell populations within a tumor are most affected by a purine derivative. nih.govnih.govresearchgate.net Spatial transcriptomics can then map these changes onto the tissue architecture, providing insights into how the compound alters the tumor microenvironment. nih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering a way to visualize and predict the behavior of molecules at an atomic level. These methods are particularly useful for understanding the structure-activity relationships of purine derivatives and for designing new compounds with improved properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to predict its binding mode within the active site of a target protein, such as a kinase or a receptor. nih.gov This information can help to explain the compound's biological activity and guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the protein-ligand complex over time. nih.gov This provides a more dynamic picture of the binding interactions and can help to assess the stability of the complex. MD simulations can reveal key interactions that are crucial for binding and can help to rationalize experimental data. nih.gov

Table 3: Example of Molecular Docking and Dynamics Simulation Data

| Computational Method | Type of Data Generated | Insight Provided |

|---|---|---|

| Molecular Docking | Binding affinity (e.g., docking score in kcal/mol), predicted binding pose | Identifies potential protein targets and key binding interactions |

| Molecular Dynamics Simulation | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy | Assesses the stability of the protein-ligand complex and the flexibility of the binding site |

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations provide a highly detailed description of the electronic structure of a molecule, allowing for the prediction of its geometry, energy, and reactivity. nih.gov These methods can be used to study the conformational preferences of purine derivatives and to understand how chemical modifications affect their properties. nih.gov For example, quantum chemical calculations could be used to investigate the preferred orientation of the diethylamino and methyl groups in this compound and to assess how these groups influence the molecule's interaction with its biological target.

These calculations can also provide insights into the molecule's reactivity, such as its susceptibility to metabolic transformations. This information can be valuable for predicting the compound's pharmacokinetic properties and for designing derivatives with improved metabolic stability.

Advanced Spectroscopic and Crystallographic Techniques

A combination of advanced spectroscopic and crystallographic methods is indispensable for the unambiguous structural elucidation of this compound and for studying its interactions with biological targets.

NMR Spectroscopy for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.govnih.gov For this compound, a comprehensive set of NMR experiments would be performed to confirm its chemical structure.

Expected 1H and 13C NMR Data:

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N6-CH2CH3 | ~1.2 (triplet) | ~14 |

| N6-CH2CH3 | ~3.5 (quartet) | ~43 |

| 7-CH3 | ~4.0 | ~37 |

| C8-H | ~8.0 | ~150 |

| C2 | - | ~155 |

| C4 | - | ~152 |

| C5 | - | ~120 |

| C6 | - | ~158 |

This table presents predicted NMR chemical shifts. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule. nih.govnih.gov

Furthermore, NMR can be used to study the interaction of this compound with a target receptor. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.

Mass Spectrometry for Metabolite and Interaction Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C10H14ClN5) by providing a highly accurate mass measurement. guidechem.com

Expected Mass Spectrometry Data:

| Technique | Expected m/z (mass-to-charge ratio) |

| Electrospray Ionization (ESI-MS) | [M+H]+ ≈ 240.0965 |

This table shows the predicted m/z value for the protonated molecule. The exact mass will show a characteristic isotopic pattern due to the presence of chlorine.

In addition to confirming the identity of the compound, MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying its metabolism. By incubating this compound with liver microsomes or other metabolic systems, potential metabolites can be identified by detecting their respective molecular weights.

MS can also be used to study non-covalent interactions between this compound and its target receptor under native conditions, a technique known as native mass spectrometry. This can provide information on the stoichiometry of the ligand-protein complex.

X-ray Crystallography and Microcrystal Electron Diffraction for Ligand-Protein Complexes

The most definitive method for determining the three-dimensional structure of a ligand-protein complex at atomic resolution is X-ray crystallography. youtube.com To achieve this for this compound, the following steps would be necessary:

Co-crystallization: The purified target receptor would be co-crystallized with an excess of this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that promote the growth of well-ordered crystals of the complex.

X-ray Diffraction: The resulting crystals are then exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of spots.

Structure Determination: The diffraction pattern is used to calculate an electron density map of the crystal's unit cell. A model of the protein-ligand complex is then built into this map and refined to best fit the experimental data.

A successful crystal structure would reveal the precise binding orientation of this compound within the receptor's binding pocket, identifying the key amino acid residues involved in the interaction.

Microcrystal Electron Diffraction (MicroED) is an emerging technique that can be used when crystals are too small for conventional X-ray crystallography. It uses an electron beam instead of an X-ray beam to obtain diffraction data from nanocrystals. This method could be a viable alternative if obtaining large crystals of the this compound-receptor complex proves challenging.

Fluorescence Spectroscopy for Molecular Probes

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of a ligand to a protein. While adenine (B156593) itself is only weakly fluorescent, certain substituted purines can exhibit significant fluorescence.

The intrinsic fluorescence of the target receptor (primarily from tryptophan and tyrosine residues) can be monitored upon titration with this compound. A change in the fluorescence intensity or a shift in the emission maximum can indicate that the ligand is binding to the protein and altering the local environment of the fluorescent amino acid residues.

Alternatively, if this compound itself possesses fluorescent properties, its fluorescence could be monitored to determine binding affinity. The fluorescence quantum yield and lifetime of the compound may change upon binding to a receptor, providing a direct measure of the interaction.

Illustrative Fluorescence Data for a Substituted Purine:

| Parameter | Value |

| Excitation Maximum (λex) | ~290 nm |

| Emission Maximum (λem) | ~350 nm |

| Quantum Yield (Φ) | ~0.1 |

This table provides example fluorescence parameters for a generic fluorescent purine derivative. The actual values for this compound would need to be determined experimentally.

These advanced research methodologies, from computational modeling to high-resolution spectroscopy and crystallography, provide a comprehensive toolkit for the detailed characterization of novel compounds like this compound and their interactions with biological systems.

Future Research Directions and Translational Potential for 2 Chloro N6,n6 Diethyl 7 Methyl Adenine

Development of Novel Analogs with Enhanced Specificity and Potency

The future development of 2-Chloro-N6,N6-diethyl-7-methyl-adenine hinges on systematic structure-activity relationship (SAR) studies to create analogs with improved pharmacological profiles. Research on related adenosine (B11128) derivatives has established that modifications at the C2, N6, and 5'-positions are critical for modulating binding affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.govlookchem.comnih.govnih.gov

The 2-chloro substitution is a well-established modification known to enhance potency at A3 adenosine receptors. nih.gov This effect is often additive with substitutions at the N6 and 5' positions. nih.gov For instance, the combination of a 2-chloro group with an N6-(3-iodobenzyl) substituent and a 5'-N-methyluronamide moiety resulted in a compound with approximately 2500-fold selectivity for A3 versus A1 receptors and 1400-fold selectivity versus A2A receptors. nih.gov Similarly, studies on 2-chloro-N6-substituted-4'-thioadenosine derivatives have shown that modifications to the 5'-uronamide group can convert potent agonists into partial agonists or antagonists, highlighting the functional plasticity achievable through chemical modification. nih.govlookchem.com

Future research should focus on synthesizing and evaluating a library of analogs based on the this compound scaffold. Key areas for modification include:

Varying the N6-Alkyl Groups: Replacing the diethyl groups with other alkyl, cycloalkyl, or arylalkyl substituents could fine-tune receptor selectivity and potency. SAR studies on related compounds have shown that even subtle changes in these groups can significantly alter the binding profile. lookchem.com

Modifying the C2-Substituent: While the chloro group is known to be favorable, exploring other small halogen or alkyl groups could further optimize interactions within the receptor's binding pocket. nih.gov

Investigating the N7-Methylation: The N7-methylation distinguishes this compound from many N9-substituted nucleoside analogs. Its impact on receptor interaction and metabolic stability warrants detailed investigation.

The table below summarizes SAR findings from related 2-chloro-adenosine analogs, providing a roadmap for future analog design.

Table 1: Structure-Activity Relationships of Related Adenosine Receptor Ligands

| Base Compound/Modification | Receptor Target(s) | Observed Effect | Citation(s) |

|---|---|---|---|

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | High affinity (Ki = 0.4 nM) and almost 10,000-fold A1-selectivity. | researchgate.net |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | A3 | High potency (Ki = 0.33 nM) and high selectivity vs. A1 and A2a receptors. | nih.gov |

| N6-(3-bromobenzyl) derivative of 2-chloro-4'-thioadenosine-5'-N,N-dimethyluronamide | A3 | Highest binding affinity (Ki = 9.32 nM) among a series of A3 antagonists. | nih.govelsevierpure.com |

| 2-chloro-N6-methyl-4'-thioadenosine-5'-methyluronamide | A3 | Emerged as a highly potent and selective A3 agonist. | nih.govlookchem.com |

Exploration of New Therapeutic Indications

The structural similarity of this compound to known adenosine receptor modulators suggests its potential utility across a range of diseases. Adenosine receptors are implicated in numerous physiological and pathological processes, making them attractive therapeutic targets. lookchem.com

Inflammation and Autoimmune Diseases: The A3 adenosine receptor is a key target in inflammatory conditions. lookchem.com Its activation has been shown to have protective effects in models of asthma and other inflammatory diseases. lookchem.comnih.gov Developing selective agonists or antagonists based on the title compound could offer new treatments for these conditions.

Oncology: The A3 receptor is also considered a therapeutic target in cancer. lookchem.com Modulators of this receptor could influence tumor growth and the immune response to cancer cells.

Neurological Disorders: N6-methyladenosine (m6A) modifications have been linked to neuropsychiatric disorders. nih.gov While structurally different, the investigation of purine (B94841) analogs like this compound for activity at central nervous system targets is a logical extension, especially given the known cerebroprotective effects of some A3 agonists. nih.gov

Cardiovascular Conditions: Adenosine receptors play a critical role in regulating cardiac function and blood flow. nih.gov Selective A1 receptor agonists, for example, are known to have potent effects on adenylate cyclase activity in heart cells. researchgate.net Furthermore, related P2Y1 receptor antagonists have been investigated for their antithrombotic potential by inhibiting ADP-induced platelet aggregation. nih.gov The potential of novel adenine (B156593) derivatives to act on these targets warrants exploration for treating conditions like cardiac ischemia. lookchem.com

Integration of Multi-Omics Data for Comprehensive Understanding

To fully elucidate the biological effects and mechanism of action of this compound, a systems biology approach is essential. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. mdpi.comrsc.orgresearchgate.net

This comprehensive analysis would involve:

Transcriptomics: Using RNA sequencing to analyze changes in gene expression in cells treated with the compound. This can identify the signaling pathways that are activated or inhibited.

Proteomics: Employing mass spectrometry to quantify changes in protein levels and post-translational modifications, revealing the functional consequences of altered gene expression. mdpi.com

Metabolomics: Analyzing the cellular metabolome to understand how the compound affects metabolic pathways.

Integrating these datasets can reveal the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects. mdpi.comrsc.org Recent studies have successfully used multi-omics approaches to understand the role of N6-methyladenosine (m6A) modifications in complex diseases like neuropsychiatric disorders and glioblastoma, setting a precedent for applying these powerful techniques to novel purine derivatives. nih.govnih.gov Such an approach would move research beyond a single target and provide a comprehensive understanding necessary for translational success.

Advancements in Biocatalytic Synthesis for Scalability

For any promising compound to move from the laboratory to the clinic, a scalable and efficient synthesis method is required. While traditional organic synthesis is crucial for initial discovery and analog generation nih.gov, biocatalytic methods offer significant advantages for large-scale production, including milder reaction conditions and high selectivity.

Recent advancements in enzymatic synthesis provide a promising avenue for the production of this compound and its analogs. Studies have demonstrated the successful synthesis of various 2-substituted adenosine triphosphate (ATP) derivatives using enzymes like T7 RNA polymerase. nih.govresearchgate.netmatilda.science These modified nucleotides, including 2-chloro-ATP, were shown to be effective substrates for polymerases, indicating the compatibility of the 2-chloro-adenine moiety with enzymatic processes. nih.govresearchgate.net

Other enzymatic strategies that could be adapted include:

Purine Nucleoside Phosphorylases (PNPs): These enzymes can catalyze the formation of nucleosides from a purine base and a sugar phosphate. nih.gov

Nucleoside Kinases: Enzymes like adenylate kinase can phosphorylate nucleosides to form nucleotides, which are often the biologically active species. mdpi.com

Transglycosylation: Engineered enzymes can transfer nucleobases between different sugar moieties, offering a modular route to novel nucleoside analogs. mdpi.com

Developing a robust biocatalytic or chemo-enzymatic synthesis route would be a critical step in ensuring that lead compounds derived from this scaffold can be produced economically and sustainably at a scale sufficient for advanced preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Chloro-N6,N6-diethyl-7-methyl-adenine, and how can purity be validated?

- Methodological Answer: Begin with nucleophilic substitution at the N6 position of adenine derivatives using diethylamine, followed by methylation at the 7-position and chlorination at the 2-position. Use HPLC with UV detection (λ = 260 nm) for purity assessment, coupled with ¹H/¹³C NMR for structural confirmation. Ensure solvent compatibility (e.g., DMF for alkylation steps) and monitor reaction intermediates via TLC (silica gel, chloroform:methanol 9:1) .

- Data Validation: Cross-reference retention times (HPLC) with commercial standards (if available) and assign NMR peaks using DEPT-135 spectra to distinguish CH₃ groups in diethyl substituents .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS/MS (electrospray ionization, positive mode). Quantify half-life (t₁/₂) via first-order kinetics and identify hydrolytic cleavage sites (e.g., chloro or methyl groups) .

- Contradiction Management: If conflicting degradation pathways are observed (e.g., pH-dependent vs. thermal decomposition), use Arrhenius plots to isolate temperature effects and validate with FT-IR for functional group changes .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interaction with adenosine receptors, and how can conflicting data be resolved?

- Methodological Answer: Use radioligand binding assays (³H-CCPA as a reference A1 agonist) on HEK-293 cells expressing human adenosine receptors. Compare IC₅₀ values across receptor subtypes (A1, A2A, A3) to assess selectivity. For contradictory affinity results (e.g., inconsistent A1 vs. A3 binding), employ molecular docking (AutoDock Vina) to analyze steric clashes from N6-diethyl groups .

- Data Reconciliation: Validate computational models with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) to confirm residue-specific interactions .

Q. How does this compound modulate intracellular signaling pathways such as calcineurin in cardiomyocyte hypertrophy?

- Methodological Answer: Treat primary cardiomyocytes with the compound (1–100 µM) and measure hypertrophy markers (e.g., ANP mRNA via qPCR, cell size via immunofluorescence). Inhibit calcineurin with cyclosporine A to isolate pathway-specific effects. Use Western blotting for NFATc3 phosphorylation status .

- Advanced Analysis: Employ phosphoproteomics (TiO₂ enrichment, LC-MS/MS) to identify off-target kinase interactions. Compare with structurally related agonists (e.g., 2-Chloro-N6-cyclopentyladenosine) to deduce substituent-driven specificity .

Q. What strategies are effective for reconciling discrepancies in cytotoxicity data across cell lines?

- Methodological Answer: Screen cytotoxicity (MTT assay) in diverse cell lines (e.g., HepG2, HEK-293, MCF-7) with standardized seeding densities. Normalize data to cell-cycle distribution (flow cytometry) and metabolic activity (Seahorse analyzer). If IC₅₀ varies >10-fold, assess efflux transporter expression (e.g., P-gp via RT-PCR) .

- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests for inter-line comparisons. Use principal component analysis (PCA) to cluster cell lines by response patterns and identify confounding variables (e.g., media composition) .

Methodological Guidance for Data Presentation

- Tables: Include raw data (e.g., IC₅₀, t₁/₂) in appendices, with processed data (mean ± SEM) in the main text. Highlight statistical significance (p < 0.05) using superscripts .

- Figures: Use scatter plots for dose-response curves (log-scale x-axis) and heatmaps for receptor selectivity profiles. Annotate reaction mechanisms with ChemDraw schemes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.